(S)-2-Acetamido-N-methyl-3-phenylpropanamide
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include starting materials, reaction conditions, catalysts, and yield .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Anticonvulsant Activities :
- Substituted N-benzyl 2-acetamidoacetamides, including derivatives of (S)-2-Acetamido-N-methyl-3-phenylpropanamide, have shown significant protection against seizures induced by maximal electroshock in mice and rats (Choi, Stables, & Kohn, 1996).
- Other studies have focused on the synthesis of various derivatives of this compound and their anticonvulsant activities (Kohn et al., 1991).
Synthesis of Derivatives for Pharmacological Applications :
- Research has been conducted on the synthesis of methyl (Z/E)-2-acetamido(or benzamido)-3-aryl 2-butenoates, potentially related to this compound, for use in various pharmacological applications (Cativiela, Villegas, & Nelendez, 1986).
Investigations into Molecular Structure and Properties :
- Studies have been done on the crystal structure of compounds related to this compound, which helps in understanding their molecular features responsible for pharmacological activities (Camerman, Hempel, Mastropaolo, & Camerman, 2005).
Applications in Synthesis of Novel Compounds :
- The compound has been used in the synthesis of novel pharmacologically active compounds, such as hexahydro-4-pyrimidinones and oxazolidines (Hajji et al., 2002).
Targeting Specific Receptors in Medical Research :
- There's research into using analogues of this compound to identify and target specific receptors, such as the NK2 receptor (Kersey et al., 1996).
Mechanism of Action
Target of Action
Ac-Phe-NHMe, also known as Acetyl-L-phenylalanine methyl amide or (S)-2-Acetamido-N-methyl-3-phenylpropanamide, is a dipeptide model that has been studied for its structural properties It’s known to form structures such as β-sheet related configurations or hydrogen-bonded structures .
Mode of Action
The interaction of Ac-Phe-NHMe with its targets involves the formation of specific structural arrangements. Three isomers of the Ac-Phe-NHMe monomer have been identified, which contain either a β-sheet related configuration or hydrogen-bonded structures . The most prominent species has a β-sheet related conformation . These interactions result in changes in the structural arrangements of the compound.
Biochemical Pathways
The compound is known to form β-sheet model systems in the gas phase . This suggests that it may influence protein folding and other processes involving β-sheet structures.
Result of Action
The molecular and cellular effects of Ac-Phe-NHMe’s action primarily involve changes in structural arrangements. The compound forms β-sheet related configurations or hydrogen-bonded structures . These structures could potentially influence protein folding and other biochemical processes.
Action Environment
The action of Ac-Phe-NHMe can be influenced by environmental factors. For instance, studies have shown that the compound forms different structural arrangements in the gas phase . This suggests that factors such as temperature and pressure could potentially influence the compound’s action, efficacy, and stability.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Acetyl-L-phenylalanine methyl amide plays a role in biochemical reactions, particularly in the formation of β-sheet structures . It has been found to interact with various biomolecules, forming either a β-sheet related configuration or hydrogen-bonded structures . The most prominent species of Acetyl-L-phenylalanine methyl amide has a β-sheet related conformation .
Molecular Mechanism
The molecular mechanism of Acetyl-L-phenylalanine methyl amide involves its ability to form specific structures. Three isomers of the Acetyl-L-phenylalanine methyl amide monomer have been assigned which contain either a β-sheet related configuration or hydrogen-bonded structures . The most prominent species has a β-sheet related conformation .
Properties
IUPAC Name |
(2S)-2-acetamido-N-methyl-3-phenylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9(15)14-11(12(16)13-2)8-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,13,16)(H,14,15)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHSJVFEMKHRDJ-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427187 | |
Record name | Nalpha-Acetyl-N-methyl-L-phenylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17186-60-6 | |
Record name | Nalpha-Acetyl-N-methyl-L-phenylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ac-Phe-NHMe in peptide research?
A: Ac-Phe-NHMe acts as a "model peptide" due to its -CO-NH-CHR-CO- moiety, a fundamental building block of peptides. [] This allows researchers to investigate peptide behavior in a simplified system.
Q2: What unique spectroscopic features make Ac-Phe-NHMe amenable to structural studies?
A: Ac-Phe-NHMe exhibits distinct vibrational signatures in infrared (IR) spectroscopy, particularly in the regions corresponding to NH and CO stretching vibrations. [] This allows for detailed analysis of its various structural arrangements and hydrogen-bonding patterns. Additionally, researchers have employed NMR techniques, including 1H and 13C NMR, coupled with theoretical calculations like GIAO, to characterize the structure and interactions of Ac-Phe-NHMe. []
Q3: How does Ac-Phe-NHMe interact with lipid bilayers, and what are the implications?
A: Studies using Egg Yolk Lecithin (EYL) as a model lipid bilayer demonstrate that Ac-Phe-NHMe interacts with the polar headgroup region of the lipid. [, ] This interaction is primarily driven by hydrogen bonding between the peptide's NH groups and the negatively charged oxygen atoms in the phosphate group of EYL. [] This finding provides insights into how peptides might interact with cell membranes, a crucial aspect of their biological activity.
Q4: How does the structure of Ac-Phe-NHMe influence its behavior in different solvents?
A: Research reveals that the side-chain conformation of Ac-Phe-NHMe, particularly the rotamer populations around the Cα-Cβ bond, is sensitive to solvent polarity. [] This suggests that the molecule adopts different conformations depending on the surrounding environment, highlighting the importance of solvent effects in peptide studies.
Q5: Can Ac-Phe-NHMe be used to study selective bond breaking in peptides?
A: Yes, researchers have successfully utilized tailored femtosecond laser pulses to selectively cleave the acyl-N ("peptide") bond in Ac-Phe-NHMe. [, ] This demonstrates the potential for using this model peptide in developing novel techniques for protein sequencing and controlled manipulation of peptide bonds.
Q6: What is the significance of studying dimers of Ac-Phe-NHMe?
A: The dimer (Ac-Phe-NHMe)2 serves as a simplified model for β-sheet structures found in proteins. [] Spectroscopic studies of the dimer provide valuable insights into the hydrogen-bonding patterns and vibrational characteristics of these important secondary structural elements.
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